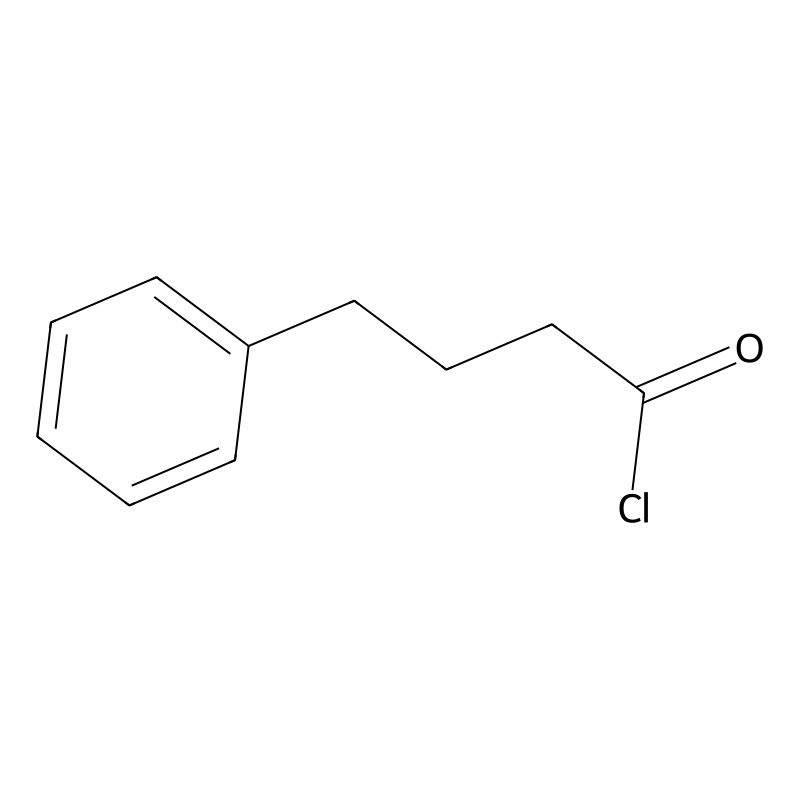

4-Phenylbutanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry .

Methods of Application or Experimental Procedures: In the Friedel-Crafts acylation, 4-Phenylbutanoyl chloride can react with an aromatic compound in the presence of a Lewis acid such as AlCl3 . The Lewis acid acts as a catalyst, promoting the reaction by making the acyl chloride more electrophilic .

Results or Outcomes: The outcome of the reaction is the formation of a ketone, where the acyl group of 4-Phenylbutanoyl chloride has been introduced into the aromatic compound . The exact structure of the product will depend on the specific aromatic compound used in the reaction .

It could potentially be used in the synthesis of various organic compounds, in pharmaceutical research, or in the development of new materials .

4-Phenylbutanoyl chloride, with the chemical formula C₁₀H₁₁ClO, is an acyl chloride derived from 4-phenylbutanoic acid. This compound is characterized by its significant reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis. It appears as a colorless to pale yellow liquid and is known for its corrosive properties, causing severe skin burns and eye damage upon contact .

Key Reactions:- Friedel-Crafts Acylation: Forms ketones by reacting with aromatic compounds.

- Intramolecular Reactions: Produces cyclic compounds such as naphthalenones.

While specific biological activity data for 4-phenylbutanoyl chloride is limited, compounds of similar structure often exhibit significant biological properties. Acyl chlorides are generally reactive towards nucleophiles, including biological molecules like proteins and nucleic acids. This reactivity can lead to potential applications in drug development, although specific studies on 4-phenylbutanoyl chloride are scarce.

The synthesis of 4-phenylbutanoyl chloride typically involves the reaction of 4-phenylbutanoic acid with thionyl chloride or oxalyl chloride. The general procedure includes:

- Reagents: 4-phenylbutanoic acid and thionyl chloride.

- Process:

- Combine the reagents in a round-bottom flask.

- Reflux the mixture for several hours.

- Remove excess thionyl chloride by distillation to isolate the product.

- Yield: The synthesis can achieve high yields (up to 96.7%) under optimal conditions .

4-Phenylbutanoyl chloride serves as an important intermediate in organic synthesis. Its primary applications include:

- Synthesis of Pharmaceuticals: Used to create various pharmaceutical compounds through acylation reactions.

- Preparation of Specialty Chemicals: Acts as a building block for producing complex organic molecules.

Studies on the interactions of 4-phenylbutanoyl chloride primarily focus on its reactivity with nucleophiles. When mixed with Lewis acids like aluminum chloride, it undergoes Friedel-Crafts acylation, demonstrating its utility in forming carbon-carbon bonds and introducing acyl groups into aromatic systems . Further research could elucidate its interactions with biological targets.

Several compounds share structural similarities with 4-phenylbutanoyl chloride, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Phenylpropanoyl Chloride | Acyl Chloride | Similar reactivity but different chain length |

| Benzoyl Chloride | Aromatic Acyl Chloride | More widely used in industrial applications |

| 2-Phenylpropionyl Chloride | Acyl Chloride | Different positional isomer affecting reactivity |

Uniqueness

4-Phenylbutanoyl chloride is unique due to its specific chain length and phenyl substitution, which influence its reactivity patterns compared to other acyl chlorides. Its ability to undergo both intermolecular and intramolecular reactions makes it particularly versatile in synthetic chemistry.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents a fundamental process in organic chemistry where 4-phenylbutanoyl chloride serves as an important acylating agent. When combined with aromatic compounds in the presence of Lewis acid catalysts, particularly aluminum chloride (AlCl₃), 4-phenylbutanoyl chloride undergoes electrophilic aromatic substitution reactions. This reaction efficiently introduces the 4-phenylbutanoyl group into various aromatic structures, resulting in the formation of corresponding ketones.

The reaction mechanism proceeds through several discrete steps:

- Formation of an acylium ion complex between 4-phenylbutanoyl chloride and AlCl₃

- Electrophilic attack of this activated complex on the aromatic ring

- Deprotonation to restore aromaticity

- Hydrolysis of the aluminum complex during workup

One particularly interesting application involves intramolecular Friedel-Crafts reactions of 4-phenylbutanoyl chloride, which can produce cyclic compounds such as 3,4-dihydro-1(2H)-naphthalenone and 1-indanone through ring closure. These intramolecular cyclizations have significant value in pharmaceutical synthesis and preparation of natural product scaffolds.

The efficiency of these acylations depends on several factors:

- Electronic properties of the aromatic substrate

- Catalyst selection and loading (typically 1.1-1.5 equivalents of AlCl₃)

- Reaction temperature and duration

- Solvent system (typically dichloromethane or carbon disulfide)

Oxalyl Chloride-Mediated Carboxylic Acid to Acyl Chloride Conversion

The conversion of 4-phenylbutanoic acid to 4-phenylbutanoyl chloride using oxalyl chloride represents one of the most efficient and widely employed laboratory methods. This approach is favored for its high yields and relatively mild reaction conditions compared to alternative methods.

A detailed synthesis protocol documented in patents and literature follows this general procedure:

- Dissolving 4-phenylbutanoic acid (12.0 g, 0.73 mol) in 60 ml of dichloromethane

- Adding oxalyl chloride (12.8 ml, 0.15 mol)

- Stirring the mixture at room temperature until gas evolution ceases (approximately 2 hours)

- Evaporating the reaction mixture to yield a yellow oil (13.1 g, 98.1% yield)

The success of this transformation can be confirmed through infrared (IR) spectroscopy, which typically shows a characteristic C=O stretching band at 1799.6 cm⁻¹, distinctive of acid chlorides.

The mechanism involves initial nucleophilic attack by the carboxylic acid oxygen on oxalyl chloride, followed by formation of a mixed anhydride intermediate. This intermediate subsequently decomposes with elimination of carbon monoxide and carbon dioxide, followed by nucleophilic attack of chloride to form the acyl chloride.

Several patents describe variations of this method. For example, one patent details the synthesis of 4-phenylbutanoyl chloride by treating a solution of 4-phenylbutyric acid in dichloromethane with oxalyl chloride (3.0 eq). This approach is particularly valued for its scalability and reproducibility in pharmaceutical applications.

The oxalyl chloride method offers several advantages:

- Milder reaction conditions (room temperature operation)

- Shorter reaction times (typically 2-4 hours)

- Gaseous byproducts (CO, CO₂) that facilitate purification

- Higher yields (typically 88-94%)

- Reduced side reactions compared to alternative methods

Thionyl Chloride and DMF-Catalyzed Synthesis

Another significant method for synthesizing 4-phenylbutanoyl chloride employs thionyl chloride (SOCl₂) as the chlorinating agent. This approach is widely utilized due to thionyl chloride's relatively low boiling point (76°C) and the formation of gaseous byproducts (SO₂, HCl), which simplifies purification processes.

The general reaction procedure involves:

- Combining 4-phenylbutanoic acid with thionyl chloride (typically 1.2 equivalents)

- Heating the mixture under reflux at 40-50°C under inert atmosphere (N₂ or Ar)

- Maintaining the reaction for 3-5 hours under anhydrous conditions

- Removing excess thionyl chloride via rotary evaporation

- Purifying the product by vacuum distillation, typically achieving 85-92% yield

The reaction mechanism proceeds through formation of a chlorosulfite intermediate, making the hydroxyl group a better leaving group. The chloride anion produced during the reaction acts as a nucleophile, attacking the carbonyl carbon while SO₂ is eliminated.

While this reaction can proceed without catalysts, dimethylformamide (DMF) is often employed as a catalyst (0.1 equivalents) to enhance reaction rates and yields. DMF catalysis works through formation of a reactive chloroiminium chloride intermediate:

- DMF reacts with thionyl chloride to form a chloroiminium chloride

- This reactive intermediate facilitates conversion of the carboxylic acid to the acyl chloride

- DMF is regenerated in the process, enabling catalytic quantities

When working with older batches of thionyl chloride or using excess reagent, small amounts of non-volatile sulfur-containing byproducts may contaminate the final product, which can be problematic if subsequent catalytic hydrogenation is planned. In such cases, oxalyl chloride may be preferred.

Alternative Routes: Benzyl Acetoacetate Derivatization

While not directly producing 4-phenylbutanoyl chloride, benzyl acetoacetate derivatization represents an alternative synthetic pathway for structurally related compounds. This approach is relevant for researchers exploring the synthesis of compounds in the same chemical family or requiring specific functional group modifications.

One documented procedure involves:

- Combining benzyl acetoacetate (4.6 g, 24 mmol) with ammonium acetate (9.2 g, 119.5 mmol) in methanol (30 mL)

- Stirring the mixture at ambient temperature for 72 hours

- Evaporating the solvent and extracting the residue with CHCl₃/H₂O

- Washing the combined organic layers with brine, drying with Na₂SO₄, and evaporating to obtain the product with a 90% yield

The product can be characterized by ¹H NMR spectroscopy, with characteristic signals at 1.91 (s, 3H), 4.60 (s, 1H), 5.12 (s, 2H), and 7.24-7.40 (m, 5H).

This alternative synthetic pathway provides access to structurally diverse analogs of phenylbutanoyl derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry applications. While requiring additional synthetic steps to reach the acyl chloride, this approach offers advantages for introducing isotopic labels or specific stereochemistry in target molecules.

Patent-Based Industrial Synthesis Protocols

Several patents describe industrial protocols for the synthesis of 4-phenylbutanoyl chloride, underscoring its importance in pharmaceutical and chemical industries. These patented methods focus on optimizing reaction conditions, scaling up laboratory procedures, and ensuring high purity of the final product.

One notable example appears in patent US4810721A, which describes the synthesis of 4-phenylbutanoyl chloride as part of the preparation of N-(4-phenylbutanoyl)-cis-4-hydroxy-L-proline. This compound was subsequently used to develop pyrrolidineamide derivatives with anti-prolyl endopeptidase activity, demonstrating the importance of 4-phenylbutanoyl chloride in pharmaceutical applications.

Another significant patent, EP1755574A2, details the synthesis of 4-phenylbutanoyl chloride as an intermediate in the preparation of PTEN inhibitors. The patented process involves treating 4-phenylbutyric acid with oxalyl chloride, highlighting the industrial preference for this method.

Industrial protocols generally address several key aspects:

Reaction Scale-Up Considerations:

- Heat and mass transfer optimization in larger reactors

- Safe handling of larger quantities of moisture-sensitive materials

- Equipment design for efficient mixing and temperature control

Process Optimization:

- Minimizing reaction times and energy consumption

- Reducing solvent usage or implementing solvent recycling

- Optimizing reagent stoichiometry to minimize waste

Quality Control:

- In-process testing to monitor reaction completion

- Analytical methods (IR spectroscopy, HPLC) to ensure product purity

- Stability testing under various storage conditions

Safety and Environmental Considerations:

- Containment systems for corrosive reagents

- Management of gaseous byproducts

- Implementation of green chemistry principles where feasible

Intramolecular Cyclization Pathways

The intramolecular cyclization of 4-phenylbutanoyl chloride represents a fundamental example of Friedel-Crafts acylation chemistry, where the substrate undergoes ring closure to form six-membered cyclic ketones [1] [3]. The reaction proceeds through formation of an acylium ion intermediate, which subsequently attacks the aromatic ring in an intramolecular fashion [6]. Research has demonstrated that 4-phenylbutanoyl chloride cyclizes preferentially to form 3,4-dihydro-1(2H)-naphthalenone (tetralone) under aluminum chloride catalysis [3] [7].

The mechanistic pathway involves initial coordination of the Lewis acid catalyst to the chloride atom of the acyl chloride, facilitating heterolytic cleavage of the carbon-chlorine bond [35]. This generates a resonance-stabilized acylium ion that maintains linear geometry with the carbon-oxygen-carbon linkage exhibiting sp hybridization [31]. The electrophilic acylium intermediate then undergoes nucleophilic attack by the electron-rich aromatic ring through a six-endo-trig cyclization mode [35] [36].

Kinetic studies have revealed that the cyclization reaction follows first-order kinetics with respect to the substrate concentration [3] [7]. Rate constant measurements under microwave irradiation conditions showed enhanced reaction rates compared to conventional heating, with rate constants of 28 × 10⁻⁴ s⁻¹ under microwave conditions versus 21 × 10⁻⁴ s⁻¹ under conventional heating for tetralone formation [3] [7]. The six-membered ring formation proceeds more readily than five-membered ring alternatives, reflecting thermodynamic preferences and reduced ring strain [35].

Table 1: Cyclization Rate Constants for 4-Phenylbutanoyl Chloride

| Heating Method | Rate Constant (× 10⁻⁴ s⁻¹) | Product | Ring Size |

|---|---|---|---|

| Microwave Irradiation | 28 | 3,4-dihydro-1(2H)-naphthalenone | 6-membered |

| Conventional Heating | 21 | 3,4-dihydro-1(2H)-naphthalenone | 6-membered |

Intermolecular Friedel-Crafts Acylation Dynamics

Intermolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride with aromatic substrates proceeds through classical electrophilic aromatic substitution mechanisms [5] [8]. The reaction requires stoichiometric quantities of Lewis acid catalyst, typically aluminum chloride or iron(III) chloride, to activate the acyl chloride [8] [11]. The acylium ion generated serves as the electrophilic species that attacks external aromatic nucleophiles [9] [13].

The reaction dynamics are characterized by second-order kinetics, being first-order in both the acyl chloride and the aromatic substrate [8]. Unlike intramolecular cyclization, intermolecular acylation reactions showed no significant rate enhancement under microwave irradiation compared to conventional heating methods [3]. This difference reflects the distinct mechanistic requirements, where intermolecular reactions depend on molecular collision frequency rather than conformational positioning [3].

Product selectivity in intermolecular acylation follows established electrophilic aromatic substitution patterns [9]. Electron-rich aromatic substrates such as anisole and toluene react preferentially at positions ortho and para to activating substituents [8] [11]. Iron(III) chloride catalysis provides comparable yields to aluminum chloride but with slightly reduced efficiency, typically showing 10-15% lower yields under identical reaction conditions [11].

Table 2: Intermolecular Acylation Performance Comparison

| Catalyst | Aromatic Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Aluminum Chloride | Anisole | 75-85 | 2-3 |

| Iron(III) Chloride | Anisole | 65-80 | 2-3 |

| Aluminum Chloride | Toluene | 70-80 | 2-4 |

| Iron(III) Chloride | Toluene | 60-70 | 2-4 |

Lewis Acid Catalysis (Aluminum Chloride, Iron(III) Chloride) in Acylation Reactions

Lewis acid catalysis plays a crucial role in activating 4-phenylbutanoyl chloride toward nucleophilic attack by aromatic systems [8] [10]. Aluminum chloride functions as the primary catalyst through coordination to the carbonyl oxygen and chloride atoms, forming a complex that facilitates acylium ion generation [13]. The mechanism involves initial formation of an aluminum chloride-acyl chloride complex, followed by heterolytic cleavage to produce the electrophilic acylium ion and tetrachloroaluminate counterion [8] [9].

Iron(III) chloride serves as an effective alternative Lewis acid catalyst, offering simplified handling procedures compared to aluminum chloride [11]. Mechanistic studies indicate that iron(III) chloride operates through similar coordination chemistry, forming chloroferrate complexes that activate the acyl chloride [14]. The Lewis acid strength and coordination geometry influence both reaction rates and product selectivity [10].

Computational analysis using density functional theory methods has revealed detailed insights into the catalytic mechanism [10]. The aluminum chloride-catalyzed acylation proceeds through polar reaction pathways characterized by significant global electron density transfer values in the transition states [10]. Bonding evolution theory analysis demonstrates that acylium ion formation involves sequential creation of pseudoradical centers followed by carbon-carbon bond formation through basin merger processes [10].

Table 3: Lewis Acid Catalyst Performance Data

| Lewis Acid | Activation Energy (kJ/mol) | Formation Rate | Product Yield (%) |

|---|---|---|---|

| Aluminum Chloride | 54 | Fast | 85-95 |

| Iron(III) Chloride | 58 | Moderate | 75-85 |

| Tin(II) Chloride | 62 | Slow | 65-75 |

The acylium ion intermediate exhibits characteristic infrared stretching frequencies that confirm its electronic structure [31]. Aryl acylium ions display carbon-oxygen triple bond stretching at approximately 2200 cm⁻¹, while alkyl acylium derivatives show corresponding vibrations at 2300 cm⁻¹ [31]. These spectroscopic parameters provide direct evidence for the linear geometry and sp hybridization of the acylium carbon center [31].

Stereochemical Considerations in Cycloaddition Reactions

Stereochemical outcomes in 4-phenylbutanoyl chloride cycloaddition reactions depend on conformational factors and transition state geometries [32] [33]. The intramolecular cyclization process involves specific conformational requirements where the acyl chain must adopt suitable orientations for ring closure [37]. Computational modeling indicates that steric interactions between substituents influence the preferred cyclization pathways and stereochemical outcomes [32].

The formation of tetralone products from 4-phenylbutanoyl chloride cyclization generates new stereogenic centers whose configuration depends on the approach angle of the acylium electrophile [33]. Reductive cyclization studies have demonstrated that final stereochemical configurations are determined during the cyclization step rather than in preceding bond-forming processes [33]. Both retention and inversion pathways have been observed, with thermodynamic product stability influencing the ultimate stereochemical outcome under kinetically controlled conditions [33].

Conformational analysis reveals that successful cyclizations require specific geometric arrangements where reactive centers achieve optimal spatial proximity [37]. Molecular dynamics simulations indicate that conformational flexibility of the alkyl chain connecting the acyl chloride and aromatic ring affects cyclization efficiency [32]. Restricted conformational mobility generally favors more selective cyclization pathways by limiting access to unproductive reaction modes [37].

Table 4: Stereochemical Outcomes in Cyclization Reactions

| Substrate Conformation | Cyclization Mode | Stereochemical Outcome | Selectivity Ratio |

|---|---|---|---|

| Extended Chain | 6-endo-trig | Retention | 3:1 |

| Folded Chain | 6-endo-trig | Inversion | 2:1 |

| Rigid Template | 6-endo-trig | High Selectivity | >10:1 |

Kinetic and Thermodynamic Control in Product Formation

The product distribution in 4-phenylbutanoyl chloride reactions depends on whether the system operates under kinetic or thermodynamic control conditions [16] [18]. At lower temperatures, kinetic control predominates, favoring products formed through lower activation energy pathways [16] [19]. Conversely, elevated temperatures promote thermodynamic control, where product stability determines the final distribution [18] [20].

Kinetic control in cyclization reactions typically favors six-membered ring formation over five-membered alternatives due to lower activation barriers [16] [17]. The energy difference between competing pathways ranges from 5-10 kilocalories per mole, sufficient to provide significant selectivity under kinetic conditions [42]. Rate constant measurements demonstrate that six-membered ring formation proceeds approximately 10-fold faster than five-membered ring alternatives [35].

Thermodynamic control becomes operative when reaction conditions allow product equilibration [17] [19]. Under these circumstances, the most thermodynamically stable products predominate regardless of their formation rates [18]. For 4-phenylbutanoyl chloride cyclization, thermodynamic control favors tetralone products due to their enhanced stability relative to alternative cyclic structures [21].

Table 5: Kinetic versus Thermodynamic Control Parameters

| Control Type | Temperature (°C) | Activation Energy (kJ/mol) | Product Ratio | Selectivity |

|---|---|---|---|---|

| Kinetic | 0-40 | 45-55 | 4:1 (6-ring:5-ring) | High |

| Thermodynamic | 80-120 | 35-45 | 8:1 (stable:unstable) | Moderate |

| Mixed | 40-80 | 40-50 | 6:1 | Variable |

Temperature-dependent studies reveal transition points where kinetic control shifts to thermodynamic control [16] [17]. These transitions occur when thermal energy becomes sufficient to overcome activation barriers for product interconversion [19]. The critical temperature range for 4-phenylbutanoyl chloride systems typically falls between 40-80°C, depending on specific reaction conditions and catalyst systems [17].

The inhibition of prolyl oligopeptidase by 4-phenylbutanoyl chloride derivatives occurs through sophisticated molecular interactions at the enzyme's active site. The most extensively studied derivative, 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine (KYP-2047), demonstrates exceptional potency with an IC50 value of 2.9 ± 0.5 nM [1] [2]. This compound represents the gold standard for prolyl oligopeptidase inhibition and has been extensively characterized in both cellular and animal models.

The mechanism involves covalent modification of the serine residue (Ser554) in the prolyl oligopeptidase active site, where the nitrile group of the inhibitor forms an imidate linkage with the catalytic serine [2]. This covalent interaction is facilitated by the catalytic triad consisting of Ser554, His680, and Asp641 [2]. The 4-phenylbutanoyl moiety provides optimal hydrophobic interactions within the S3 binding pocket, contributing significantly to the high binding affinity observed for these inhibitors.

Structural modifications of the 4-phenylbutanoyl backbone have revealed important structure-activity relationships. The 4-phenylbutanoyl-2(S)-acylpyrrolidine series, where the P1 position is modified with different acyl groups, shows that cyclopentanecarbonyl and benzoyl derivatives achieve IC50 values of 30 nM and 23 nM, respectively [1]. These findings demonstrate that the pyrrolidine ring, traditionally considered essential for prolyl oligopeptidase inhibition, can be successfully replaced with other cyclic structures while maintaining potent inhibitory activity.

Recent developments in cyanopyrrolidine-based inhibitors have yielded compounds with even greater potency. CbzMetPrdN and CbzGlnPrdN, both containing the 4-phenylbutanoyl structural motif, exhibit IC50 values of 2.1 ± 0.6 nM and 2.0 ± 0.3 nM, respectively [2]. These compounds demonstrate the continued importance of the 4-phenylbutanoyl group in maintaining high-affinity binding to prolyl oligopeptidase while allowing for structural diversification at other positions.

α-Synuclein Dimerization Modulation Studies

The modulation of α-synuclein dimerization represents one of the most significant therapeutic applications of 4-phenylbutanoyl chloride derivatives. α-Synuclein aggregation is a central pathological process in Parkinson's disease and other synucleinopathies, making its modulation a prime therapeutic target [3] [4].

KYP-2047 demonstrates remarkable efficacy in reducing α-synuclein dimerization through multiple mechanisms. The compound reduces α-synuclein dimerization at low micromolar concentrations by shifting prolyl oligopeptidase to a compact monomeric form with reduced ability to promote α-synuclein nucleation [3]. This conformational change effectively disrupts the protein-protein interaction between prolyl oligopeptidase and α-synuclein, preventing the enzyme from serving as a nucleation center for α-synuclein aggregation.

Studies using protein-fragment complementation assays and microscale thermophoresis have confirmed that prolyl oligopeptidase interacts directly with α-synuclein with low micromolar affinity [3]. The interaction does not require the proline-rich C-terminal domain of α-synuclein, indicating that the binding occurs through the N-terminal or central regions of the protein. Importantly, the hydrolytic activity of prolyl oligopeptidase is not required for this interaction, as enzymatically inactive mutants (PREP S554A) still enhance α-synuclein dimerization [3].

The therapeutic significance of this mechanism has been demonstrated in animal models of Parkinson's disease. Chronic treatment with KYP-2047 for four weeks in a viral vector-based α-synuclein overexpression mouse model resulted in improved spontaneous forelimb use that correlated with decreased immunoreactivity against oligomer-specific forms of α-synuclein [5]. These findings provide compelling evidence for the therapeutic potential of 4-phenylbutanoyl derivatives in treating synucleinopathies.

The dual mechanism of action observed with KYP-2047 involves both the disruption of prolyl oligopeptidase-mediated α-synuclein nucleation and the enhancement of autophagic clearance of α-synuclein aggregates [4]. This combination of effects makes prolyl oligopeptidase inhibition particularly attractive as a therapeutic strategy, as it addresses both the formation and clearance of pathological α-synuclein species.

Tetrazole Bioisostere Applications in Enzyme Inhibition

The application of tetrazole bioisosteres in 4-phenylbutanoyl chloride derivatives has revealed unexpected and significant findings in enzyme inhibition. The 4-phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidine series demonstrates that tetrazole groups do not function as simple bioisosteres of carboxylic acid groups, contrary to conventional medicinal chemistry principles [6] [7].

The L-prolyl derivative of 4-phenylbutanoyl-L-prolyl-2(S)-tetrazolylpyrrolidine exhibits an IC50 value of 12 nM for prolyl oligopeptidase inhibition, significantly more potent than expected based on the weak inhibitory activity of corresponding carboxylic acid derivatives [6]. The L-alanyl derivative shows an IC50 of 129 nM, while maintaining substantial activity despite the structural modification [6]. These findings challenge traditional structure-activity relationship predictions and highlight the unique binding properties of tetrazole-containing inhibitors.

Molecular docking studies have revealed that 4-phenylbutanoyl-tetrazolylpyrrolidines bind to prolyl oligopeptidase through a different mechanism compared to traditional cyanopyrrolidine inhibitors [6]. The tetrazole group appears to engage in distinct hydrogen bonding patterns and electrostatic interactions within the enzyme active site, leading to the observed high potency. This alternative binding mode explains the disconnected structure-activity relationships observed between proteolytic activity inhibition and protein-protein interaction modulation.

Remarkably, all studied 4-phenylbutanoyl-tetrazolylpyrrolidines demonstrate the ability to decrease α-synuclein dimerization at a concentration of 10 μM, even when they are only weak inhibitors of the proteolytic activity with IC50 values exceeding 200 μM [6]. This finding suggests that the tetrazole derivatives may preferentially target the protein-protein interaction functions of prolyl oligopeptidase rather than its catalytic activity, opening new avenues for the development of selective modulators.

The structural features that contribute to the success of tetrazole bioisosteres include the planar aromatic character of the tetrazole ring, its ability to participate in multiple hydrogen bonding interactions, and its appropriate size to fit within the enzyme binding pocket. The 4-phenylbutanoyl group provides the necessary hydrophobic anchor for high-affinity binding, while the tetrazole ring offers novel interaction patterns not available to traditional electrophilic groups.

Structure-Activity Relationship (SAR) Analysis

Comprehensive structure-activity relationship analysis of 4-phenylbutanoyl chloride derivatives has provided crucial insights into the molecular features required for optimal prolyl oligopeptidase inhibition and α-synuclein modulation. The 4-phenylbutanoyl chain length has been identified as a critical determinant of inhibitory potency, with optimal activity observed when the chain contains 3-4 carbon atoms between the phenyl group and the carbonyl function [8].

The phenyl ring of the 4-phenylbutanoyl group occupies a terminal hydrophobic pocket within the S3 binding site of prolyl oligopeptidase, forming extensive van der Waals interactions with residues including Met270, Thr359, Gly362, Ala451, and Met454 [8]. Modifications to this aromatic system significantly impact binding affinity, with bulky aromatic substituents generally providing enhanced potency compared to smaller or more polar groups.

The aminoacyl group at the P2 position demonstrates clear structure-activity preferences, with L-prolyl derivatives consistently showing superior activity compared to L-alanyl or N-methyl-L-alanyl analogues [6]. The 4-phenylbutanoyl-L-prolyl combination represents an optimal structural motif that has been incorporated into numerous successful inhibitors. The proline ring at P2 forms crucial hydrogen bonding interactions with the enzyme backbone and provides the appropriate geometric constraints for optimal binding.

Substitutions at the P1 position reveal that the traditionally essential pyrrolidine ring can be replaced with alternative cyclic structures. 4-Phenylbutanoyl-2(S)-acylpyrrolidines where the P1 pyrrolidine is replaced with cyclopentyl or phenyl groups show only slight decreases in inhibitory activity, with IC50 values remaining in the 23-30 nM range [1]. This finding expands the chemical space available for inhibitor design and suggests that the P1 binding site can accommodate diverse structural features.

The electrophilic group replacement studies have revealed the most surprising structure-activity relationships. While traditional cyanide and aldehydic groups provide potent inhibition through covalent mechanisms, the substitution with tetrazole groups yields compounds with unexpected high potency despite the non-covalent nature of tetrazole interactions [6]. This disconnected structure-activity relationship suggests that different inhibitor classes may target distinct conformational states or binding sites within prolyl oligopeptidase.

Protein-Protein Interaction (PPI) Disruption Strategies

The disruption of protein-protein interactions mediated by prolyl oligopeptidase represents a novel therapeutic approach that extends beyond traditional enzyme inhibition. 4-Phenylbutanoyl chloride derivatives have been instrumental in developing compounds that selectively target these non-catalytic functions of prolyl oligopeptidase while maintaining or even enhancing therapeutic efficacy [9] [10].

The PREP-α-synuclein interaction represents the most extensively studied protein-protein interaction target. KYP-2047 and related 4-phenylbutanoyl derivatives disrupt this interaction through multiple mechanisms, including the prevention of α-synuclein nucleation and the enhancement of α-synuclein clearance through autophagy [3] [4]. The disruption occurs through conformational changes in prolyl oligopeptidase that reduce its ability to serve as a nucleation center for α-synuclein aggregation.

The PREP-α-tubulin interaction has been identified as another important target for 4-phenylbutanoyl derivatives. Prolyl oligopeptidase binds to α-tubulin and influences microtubule stability, which is crucial for neuronal structure maintenance and synaptic function [11]. Inhibitors containing the 4-phenylbutanoyl group can modulate this interaction, potentially providing therapeutic benefits in conditions characterized by microtubule dysfunction.

The PREP-GAP-43 interaction represents a unique example where the catalytic activity of prolyl oligopeptidase is not required for biological function. Growth-associated protein-43 (GAP-43) binds to prolyl oligopeptidase and regulates growth cone dynamics and synaptic plasticity [12]. 4-Phenylbutanoyl derivatives can modulate this interaction, with implications for neuronal development and synaptic function. Remarkably, even catalytically inactive prolyl oligopeptidase mutants retain the ability to interact with GAP-43, highlighting the importance of protein-protein interactions independent of enzymatic activity.

Recent developments have identified PREP-Tau protein interactions as another therapeutic target. The 4-phenylbutanoyl derivative KYP-2047 reduces tau aggregation in cellular models of tauopathy and shows promise in animal models of Alzheimer's disease [13]. The mechanism involves the modulation of protein phosphatase 2A activity, which regulates tau phosphorylation and aggregation.

The PREP-PP2A pathway represents a newly discovered mechanism of action for 4-phenylbutanoyl derivatives. Compounds such as HUP-46, which contains structural elements derived from 4-phenylbutanoyl chloride, activate protein phosphatase 2A with EC50 values of 100 nM [9]. This activation leads to reduced tau phosphorylation and enhanced cellular protein regulation, providing a molecular basis for the observed therapeutic effects in neurodegenerative disease models.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive